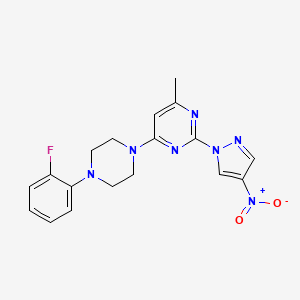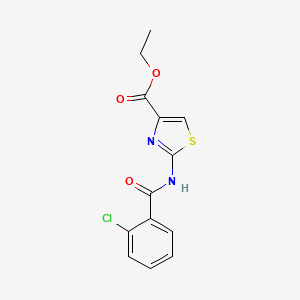
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the tetrazole intermediate.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a phenoxyphenylboronic acid or a phenoxyphenyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the reactions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the tetrazole ring or the phenyl groups are oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as amines.
Substituted Derivatives: Products with new functional groups replacing the original ones.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate biological pathways. The chlorophenyl and phenoxyphenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- 2-(4-bromophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide
Comparison:
- Structural Differences: The presence of different halogen atoms (chlorine, bromine, fluorine) or substituents (methoxy group) can significantly alter the compound’s chemical properties and reactivity.
- Chemical Properties: These differences can affect the compound’s solubility, stability, and reactivity in various chemical reactions.
- Biological Activity: The variations in structure can lead to differences in biological activity, such as binding affinity to targets, potency, and specificity.
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c21-14-6-10-16(11-7-14)26-24-19(23-25-26)20(27)22-15-8-12-18(13-9-15)28-17-4-2-1-3-5-17/h1-13H,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOMTAXILXRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)
![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2530516.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2530518.png)
![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)
![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid](/img/structure/B2530526.png)
![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)
![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)

